molecular formula C6H13Cl2N3O2 B1384123 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride CAS No. 2059937-65-2

3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride

Cat. No.: B1384123
CAS No.: 2059937-65-2
M. Wt: 230.09 g/mol
InChI Key: MVKZABQTIFOXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride is a chemical compound with the molecular formula C6H12ClN3O2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of pyrrolidine-2,5-dione with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce

Properties

IUPAC Name

3-(2-aminoethylamino)pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5(10)9-6(4)11;;/h4,8H,1-3,7H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKZABQTIFOXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 2
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 6
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.